REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH2:8][CH2:7]2)([O-])=O.C([O-])=O.[NH4+].CN(C)C.[S:21](Cl)([CH3:24])(=[O:23])=[O:22]>CO.O1CCCC1.[Pd].O>[NH:9]1[C:10]2[C:6](=[CH:5][C:4]([NH:1][S:21]([CH3:24])(=[O:23])=[O:22])=[CH:12][CH:11]=2)[CH2:7][CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCNC2=CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.063 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
0.035 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
to be stirred for 30 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
the reacting solution was filtrated through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Afterward, water (5 ml) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted consecutively 4 times with ethyl acetate (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried completely under a high-degree vacuum
|
Type
|
DISSOLUTION
|
Details
|
The obtained compound, namely (2,3-dihydro-1H-indole-5-yl)-amine, was dissolved in dichloromethane (5 ml)
|
Type
|
TEMPERATURE
|
Details
|
to be cooled to −20° C.
|
Type
|
CUSTOM
|
Details
|
to separate dichloromethane solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
purified through a flash column chromatography (an eluent
|
Type
|
CUSTOM
|
Details
|
ethyl acetate/n-hexane=2/1, v/v) and then triturated with isooctane
|
Type
|
CUSTOM
|
Details
|
As a result, the present compound (60 mg, productive yield 47%) was obtained as a white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
N1CCC2=CC(=CC=C12)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |